
Methyl 4-allylaminobenzoate
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Overview
Description
Methyl 4-allylaminobenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and an allylamine substituent at the para position of the aromatic ring. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol. The allylamine group introduces a reactive alkene moiety, which distinguishes it from simpler analogues like methyl 4-aminobenzoate or methyl 4-(dimethylamino)benzoate. This compound is typically synthesized via nucleophilic substitution or reductive amination of methyl 4-aminobenzoate precursors, followed by esterification . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where the allyl group enables further functionalization (e.g., crosslinking or polymerization) .
Comparison with Similar Compounds
The following table compares methyl 4-allylaminobenzoate with structurally related compounds, focusing on molecular properties, synthesis, and spectral characteristics.
Key Comparative Insights:
Substituent Effects on Reactivity: The allylamino group in this compound introduces conjugation via the alkene, enhancing UV absorption (λmax ~250–270 nm) compared to methyl 4-aminobenzoate (λmax ~230 nm) . Dimethylamino (in methyl 4-(dimethylamino)benzoate) provides strong electron-donating effects, increasing solubility in polar solvents versus the allyl variant .
Synthetic Complexity: Allylamine incorporation requires controlled conditions to avoid polymerization of the alkene, whereas methylamino or dimethylamino groups are introduced via straightforward alkylation .
Biological and Industrial Relevance: this compound’s allyl group enables click chemistry applications (e.g., thiol-ene reactions), unlike its saturated analogues . Ethyl esters (e.g., ethyl 4-aminobenzoate) exhibit slower hydrolysis rates than methyl esters, impacting drug delivery kinetics .
Spectral Distinctions: Allyl protons in <sup>1</sup>H NMR (δ 5.2–5.8) are absent in methyl 4-aminobenzoate, which shows only aromatic and NH2 signals . Dimethylamino groups produce distinct <sup>13</sup>C NMR signals (δ ~40 ppm) absent in allylamino derivatives .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-(prop-2-enylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h3-7,12H,1,8H2,2H3 |
InChI Key |
YOXYFJHJEJEHTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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